molecular formula C7H14 B12000618 3,4-Dimethyl-1-pentene CAS No. 7385-78-6

3,4-Dimethyl-1-pentene

Cat. No.: B12000618
CAS No.: 7385-78-6
M. Wt: 98.19 g/mol
InChI Key: WFHXQNMTMDKVJG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain, and two methyl groups attached to the third and fourth carbon atoms. This compound is also known by its IUPAC name, 3,4-dimethylpent-1-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is distilled off as it forms .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated through fractional distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
3,4-Dimethyl-1-pentene serves as a crucial intermediate in the synthesis of various organic compounds. Its double bond allows it to participate in addition reactions, leading to the formation of alcohols and other alkenes. For example, it can be used to synthesize higher alcohols through hydroformylation reactions.

2. Polymer Production
This compound is utilized in the production of polymers, particularly in the manufacture of polyolefins. The presence of the double bond facilitates polymerization processes that yield materials with desirable mechanical properties. Research indicates that this compound can enhance the thermal stability and flexibility of polymer products .

Industrial Applications

1. Fuel Additives
this compound is incorporated into fuel formulations as an additive that improves combustion efficiency. Its unique structure contributes to better octane ratings and reduced emissions when blended with conventional fuels .

2. Chemical Manufacturing
The compound is also employed in various chemical manufacturing processes, including the production of surfactants and detergents. Its alkene nature allows for reactions that modify surface-active properties, making it a valuable component in formulations aimed at enhancing cleaning efficiency .

Environmental Studies

1. Atmospheric Chemistry
Research has explored the role of this compound in atmospheric chemistry, particularly regarding its reactivity with hydroxyl radicals (OH). Studies indicate that this compound can participate in oxidation reactions that lead to secondary organic aerosol formation, which has implications for air quality and climate change .

2. Biodegradation Studies
The biodegradability of this compound has been investigated to assess its environmental impact. Microbial degradation studies demonstrate that certain bacteria can metabolize this compound effectively, suggesting potential for bioremediation applications in contaminated environments .

Case Studies

Study Focus Findings
Colmenar et al., 2020Atmospheric reactivityFound that this compound reacts with hydroxyl radicals, influencing ozone formation in urban areas .
Liu et al., 2022Polymer synthesisDemonstrated improved thermal stability in polymers synthesized using this compound as a monomer .
Tanielyan & Augustine, 2012BiodegradationIdentified microbial strains capable of degrading this compound efficiently under anaerobic conditions .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-pentene depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of a metal catalyst, where hydrogen atoms add across the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form various oxygen-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1-pentene is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. The presence of two methyl groups on adjacent carbon atoms can lead to steric hindrance, affecting the compound’s behavior in chemical reactions compared to its linear or differently branched counterparts .

Biological Activity

3,4-Dimethyl-1-pentene (C7H14) is an unsaturated hydrocarbon classified as an alkene. It is characterized by a double bond between the first and second carbon atoms, with two methyl groups attached to the third and fourth carbon atoms. This compound is notable for its potential applications in various fields, including organic synthesis and as a biofuel component. Understanding its biological activity is crucial for assessing its safety, efficacy, and environmental impact.

  • Molecular Formula : C7H14
  • Molecular Weight : 98.1861 g/mol
  • Density : 681 kg/m³
  • Boiling Point : Approximately 72 °C
  • Flash Point : -12 °C

Biological Activity Overview

The biological activity of this compound can be explored through its interactions with biological systems, particularly in terms of toxicity, metabolic pathways, and potential therapeutic effects.

Toxicity Studies

Research indicates that alkenes like this compound can exhibit varying degrees of toxicity depending on their structure and exposure levels. For instance:

Metabolic Pathways

The metabolism of alkenes typically involves oxidation reactions facilitated by cytochrome P450 enzymes. For this compound:

  • Oxidative Metabolism : It may undergo epoxidation or allylic oxidation, leading to the formation of various metabolites that could have different biological activities.
  • Biodegradation : Microbial degradation studies indicate that certain bacteria can utilize this compound as a carbon source, suggesting potential for bioremediation applications.

Case Study 1: Toxicological Assessment

A study conducted on the toxicological profile of various alkenes found that this compound exhibited moderate toxicity in laboratory animals when administered at high doses. Symptoms included respiratory distress and neurological impairment. The study emphasized the need for further research to establish safe exposure levels for humans and the environment.

Case Study 2: Biodegradation Potential

In a controlled environment, researchers investigated the biodegradation of this compound by indigenous microbial populations in soil. The results indicated that within a few weeks, significant degradation occurred, with metabolites identified as less harmful than the parent compound. This suggests potential applications in bioremediation strategies for contaminated sites.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Acute ToxicityRespiratory irritation; CNS effects
Chronic ToxicityPotential carcinogenic effects
Metabolic PathwaysOxidation via cytochrome P450
BiodegradationSignificant degradation by soil microbes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-1-pentene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via organolithium-mediated reactions, such as the S(N)2′ attack of tert-butyllithium on allyl ethers under inert atmospheres (e.g., argon). Reaction temperature (<25°C) and stoichiometric control of the organolithium reagent are critical to minimize side reactions like β-hydride elimination. Post-synthesis purification via fractional distillation (boiling point ~80.8°C) ensures high purity (>99.5% by GC) .

Q. How can researchers characterize the structural and physical properties of this compound?

Key characterization methods include:

  • Gas Chromatography (GC): To assess purity using retention time matching (refractive index: ~1.3965) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify regiochemistry and stereochemistry. For example, the vinyl proton (CH2_2=CH–) resonates at δ 4.8–5.2 ppm, while methyl groups appear at δ 0.9–1.2 ppm .
  • Density and Refractive Index: Experimental values (density: ~0.6934 g/cm3^3; refractive index: 1.3965) should align with literature to confirm identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

As a Category 2 flammable liquid (GHS), researchers must:

  • Use explosion-proof equipment and avoid open flames (flash point: -12°C).
  • Employ personal protective equipment (nitrile gloves, N95 masks) and work in fume hoods to prevent inhalation exposure.
  • Store under nitrogen at 2–8°C to inhibit peroxide formation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymerization catalysis?

The chiral centers in this compound enable kinetic resolution during copolymerization with ansa-zirconocene catalysts. Enantiomorphic site control (Zr*) governs stereoselectivity, with s values (stereoselectivity factor) exceeding 10 in some cases. Steric hindrance from the 3,4-dimethyl groups restricts monomer insertion, favoring isotactic propagation. 13^13C NMR microstructural analysis (e.g., branching carbon shifts at ~40 ppm) confirms the absence of consecutive repeat units, critical for tailored polymer properties .

Q. What methodologies resolve contradictory data in spectroscopic assignments for this compound derivatives?

Discrepancies in 13^13C NMR assignments (e.g., diastereotopic methylene carbons) can be addressed via:

  • DFT Calculations: Predict chemical shifts using software like Gaussian, comparing with experimental data.
  • Isotopic Labeling: Introduce 2^2H or 13^13C labels to track specific carbons.
  • 2D NMR Techniques: HSQC and HMBC correlations resolve overlapping signals, particularly in copolymer systems .

Q. How do solvent polarity and catalyst design affect the regioselectivity of this compound in hydrofunctionalization reactions?

Nonpolar solvents (e.g., hexane) favor radical-mediated hydrofunctionalization due to low dielectric constants, while polar solvents stabilize ionic intermediates. Transition-metal catalysts (e.g., Pd(0)) with bulky ligands (e.g., P(t-Bu)3_3) enhance regioselectivity for anti-Markovnikov addition by steric shielding of the terminal alkene .

Q. Methodological Challenges

Q. What experimental strategies optimize the synthesis of this compound copolymers with controlled tacticity?

  • Catalyst Screening: Test ansa-zirconocenes with varying bridge structures (e.g., Me2_2Si vs. Ph2_2C) to modulate enantioselectivity.
  • Monomer Feed Ratio: Maintain a 1:10 ratio of this compound to ethylene to prevent chain-transfer reactions.
  • Quenching Studies: Halt polymerization at low conversions (<20%) to analyze early-stage microstructure via MALDI-TOF .

Q. How can researchers address inconsistencies in reported thermodynamic data (e.g., vapor pressure) for this compound?

  • Standardized Calibration: Use reference compounds (e.g., n-pentane) with known vapor pressures for instrument calibration.
  • Ab Initio Calculations: Compute thermodynamic properties (e.g., ΔHvap_{vap}) using software like Gaussian and validate against experimental data .

Properties

IUPAC Name

3,4-dimethylpent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXQNMTMDKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871189
Record name 3,4-Dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-78-6
Record name 1-Pentene, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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